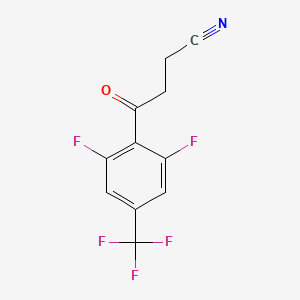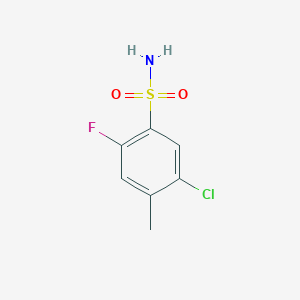
5-Chloro-2-fluoro-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 5-chloro-2-fluoro-4-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Sulfides and other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification of biological activity, making it a candidate for the synthesis of antimicrobial and anticancer agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. This interaction can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-fluorobenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonamide
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Comparison: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Propriétés
Formule moléculaire |
C7H7ClFNO2S |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
5-chloro-2-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clé InChI |
YWRFGGJDYHYGNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
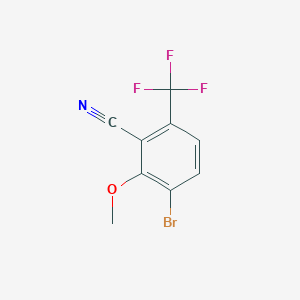
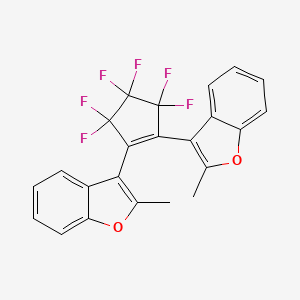
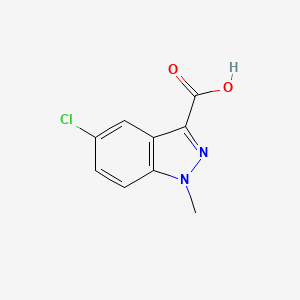
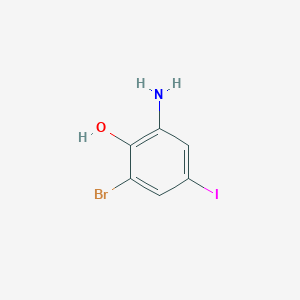
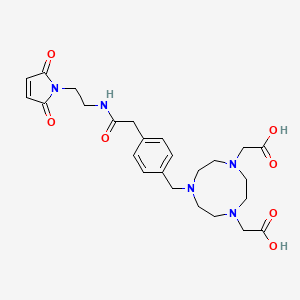
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)


